molecular formula C33H21BrClN3O3 B15041879 (5Z)-5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15041879
M. Wt: 622.9 g/mol
InChI Key: KPOPVNQLMNQFPQ-USHMODERSA-N
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Description

(5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes bromophenyl, diphenyl, pyrrol, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrol core, followed by the introduction of bromophenyl and diphenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the diazinane-2,4,6-trione ring system under controlled conditions, often using a combination of heat and specific catalysts to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and reactivity make it a promising candidate for the development of new pharmaceuticals with specific biological activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
  • **(5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

The uniqueness of (5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C33H21BrClN3O3

Molecular Weight

622.9 g/mol

IUPAC Name

(5Z)-5-[[1-(4-bromophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C33H21BrClN3O3/c34-24-11-15-26(16-12-24)37-29(21-7-3-1-4-8-21)20-23(30(37)22-9-5-2-6-10-22)19-28-31(39)36-33(41)38(32(28)40)27-17-13-25(35)14-18-27/h1-20H,(H,36,39,41)/b28-19-

InChI Key

KPOPVNQLMNQFPQ-USHMODERSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4)/C=C\5/C(=O)NC(=O)N(C5=O)C6=CC=C(C=C6)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C=C5C(=O)NC(=O)N(C5=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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